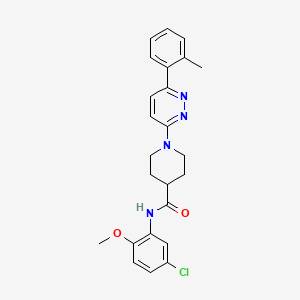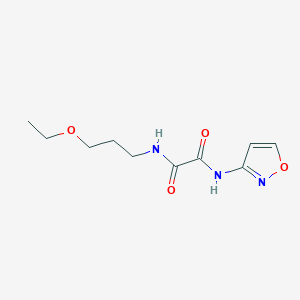
N1-(3-ethoxypropyl)-N2-(isoxazol-3-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-ethoxypropyl)-N2-(isoxazol-3-yl)oxalamide, also known as EPOXY, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. EPOXY is a small molecule that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. In
Aplicaciones Científicas De Investigación
N1-(3-ethoxypropyl)-N2-(isoxazol-3-yl)oxalamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, this compound has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. In materials science, this compound has been used as a crosslinking agent for epoxy resins, which are widely used in the manufacturing of adhesives, coatings, and composites. In agriculture, this compound has been studied for its potential as a herbicide and a fungicide.
Mecanismo De Acción
The mechanism of action of N1-(3-ethoxypropyl)-N2-(isoxazol-3-yl)oxalamide is not fully understood, but it is believed to involve the modulation of ion channels and receptors in the nervous system. This compound has been shown to enhance the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability. This compound has also been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anticonvulsant, analgesic, and anti-inflammatory effects. This compound has been shown to decrease the frequency and duration of seizures in animal models of epilepsy. This compound has also been shown to reduce pain and inflammation in animal models of acute and chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N1-(3-ethoxypropyl)-N2-(isoxazol-3-yl)oxalamide in lab experiments is its relatively simple synthesis method and high yield. This compound is also stable under various conditions and can be easily stored and transported. However, one limitation of using this compound in lab experiments is its potential toxicity and lack of selectivity. This compound has been shown to have cytotoxic effects on various cell lines, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for research on N1-(3-ethoxypropyl)-N2-(isoxazol-3-yl)oxalamide, including the development of more selective analogs with improved pharmacological properties. One direction is to explore the potential of this compound as a therapeutic agent for various neurological disorders, such as epilepsy, neuropathic pain, and anxiety. Another direction is to investigate the potential of this compound as a crosslinking agent for other types of polymers, such as polyurethanes and polyesters. Furthermore, the potential of this compound as a herbicide and a fungicide in agriculture needs to be further explored.
Métodos De Síntesis
N1-(3-ethoxypropyl)-N2-(isoxazol-3-yl)oxalamide can be synthesized using various methods, including the reaction of isoxazole-3-carboxylic acid with ethoxypropylamine, followed by the reaction with oxalyl chloride. Another method involves the reaction of isoxazole-3-carboxylic acid with ethoxypropylamine, followed by the reaction with oxalic acid dihydrate and thionyl chloride. The yield of this compound using these methods ranges from 40% to 80%.
Propiedades
IUPAC Name |
N-(3-ethoxypropyl)-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-2-16-6-3-5-11-9(14)10(15)12-8-4-7-17-13-8/h4,7H,2-3,5-6H2,1H3,(H,11,14)(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJXXIJEDGWTJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C(=O)NC1=NOC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

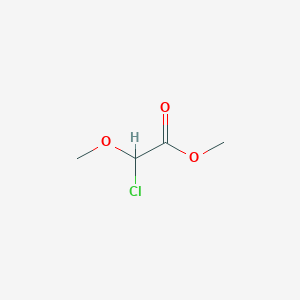


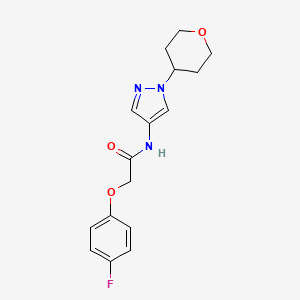
![Tert-butyl N-[2-(2-methylsulfonylpyrimidin-5-yl)ethyl]carbamate](/img/structure/B2902606.png)
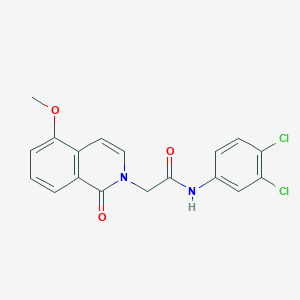
![6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2902608.png)
![3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2902611.png)
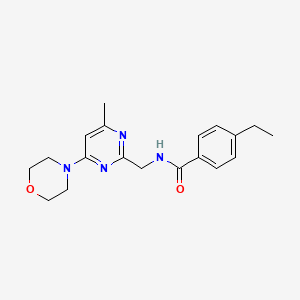
![6-Chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoic acid](/img/structure/B2902613.png)

![N-(2-ethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2902616.png)
![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-fluorobenzamide](/img/structure/B2902617.png)
